Cyclopropylmethanol;phosphorous acid

Mechanistic Chemistry Radical Kinetics Phosphite Reactivity

Cyclopropylmethanol;phosphorous acid (CAS 112057-32-6), formally a 3:1 adduct also named tri(cyclopropylmethyl)phosphite, is a trialkyl phosphite ester with the molecular formula C12H27O6P and a molecular weight of 298.31 g/mol. Unlike simple alkyl phosphites, its structure incorporates three strained cyclopropylmethyl rings, which fundamentally alters its reactivity profile by enabling rapid, enthalpically favored ring-opening rearrangements.

Molecular Formula C12H27O6P
Molecular Weight 298.31 g/mol
CAS No. 112057-32-6
Cat. No. B15420126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropylmethanol;phosphorous acid
CAS112057-32-6
Molecular FormulaC12H27O6P
Molecular Weight298.31 g/mol
Structural Identifiers
SMILESC1CC1CO.C1CC1CO.C1CC1CO.OP(O)O
InChIInChI=1S/3C4H8O.H3O3P/c3*5-3-4-1-2-4;1-4(2)3/h3*4-5H,1-3H2;1-3H
InChIKeyYNKHSEMPWXOYTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Cyclopropylmethanol;phosphorous acid (CAS 112057-32-6) as a Specialized Trialkyl Phosphite Intermediate


Cyclopropylmethanol;phosphorous acid (CAS 112057-32-6), formally a 3:1 adduct also named tri(cyclopropylmethyl)phosphite, is a trialkyl phosphite ester with the molecular formula C12H27O6P and a molecular weight of 298.31 g/mol . Unlike simple alkyl phosphites, its structure incorporates three strained cyclopropylmethyl rings, which fundamentally alters its reactivity profile by enabling rapid, enthalpically favored ring-opening rearrangements [1]. This compound serves as a niche organophosphorus building block and mechanistic probe rather than a bulk commodity phosphite [1].

Why Tri(cyclopropylmethyl)phosphite Cannot Be Replaced by Generic Trialkyl Phosphites for Mechanistic Investigations


Generic trialkyl phosphites such as triethyl or trimethyl phosphite lack the built-in cyclopropylmethyl radical clock functionality. In reactions where electron-transfer versus ionic mechanisms must be distinguished, the use of a standard phosphite fails to provide diagnostic product fingerprints [1]. Tri(cyclopropylmethyl)phosphite is specifically selected because its cyclopropylmethyl groups undergo a calibrated, ultra-fast ring-opening rearrangement (k = 8.6 × 10^7 s⁻¹ at 298 K) upon radical generation, producing 3-chloro-1-butene as a definitive marker, a capability absent in simpler phosphites [1][2]. Substitution with a non-strained alkyl phosphite eliminates the ability to conclusively trap and identify transient radical intermediates, compromising mechanistic resolution [1].

Quantitative Differentiation Evidence for Tri(cyclopropylmethyl)phosphite


Radical Clock Diagnostic Yield: Tri(cyclopropylmethyl)phosphite vs. Tri(1-hexene-6-yl)phosphite

In the reaction with tetrachloromethane, only tri(cyclopropylmethyl)phosphite generated the definitive radical-derived product 3-chloro-1-butene, whereas tri(1-hexene-6-yl)phosphite did not produce the analogous diagnostic product 5-chloro-1-hexene under identical conditions [1]. This outcome directly implicates a radical pathway for the cyclopropylmethyl derivative, a conclusion that cannot be drawn from the hexenyl analog alone [1].

Mechanistic Chemistry Radical Kinetics Phosphite Reactivity

Radical Clock Calibration: Cyclopropylmethyl Ring-Opening Rate vs. Non-Strained Alkyl Systems

The cyclopropylmethyl radical, the key reactive species generated from the target compound's ligand framework, ring-opens with a precisely calibrated first-order rate constant of 8.6 × 10⁷ s⁻¹ at 298 K [1]. This is orders of magnitude faster than ring-opening or rearrangement rates for unstrained alkyl radicals (typically <10⁵ s⁻¹), providing a built-in kinetic standard traceable to the compound's molecular structure [1][2].

Free Radical Chemistry Kinetics Mechanistic Probe

Physical Property Differentiation: Boiling Point Under Reduced Pressure

Tri(cyclopropylmethyl)phosphite exhibits a boiling point range of 116–128 °C at 3 Torr, as reported on authoritative chemical databases . In comparison, the simple trialkyl phosphite triethyl phosphite boils at 156 °C at atmospheric pressure, and its boiling point at reduced pressure (3 Torr) is significantly lower, indicating that the cyclopropylmethyl variant requires a considerably higher distillation temperature to isolate under identical vacuum conditions [1].

Purification Physical Properties Handling

Verified Research Application Scenarios for Cyclopropylmethanol;phosphorous acid (CAS 112057-32-6)


Mechanistic Discrimination in Organophosphorus Reaction Pathways

This compound is uniquely suited for studies that must distinguish between single-electron transfer (radical) and ionic (SN2-like) mechanisms in phosphite-mediated reactions. As demonstrated by Bakkas et al., only tri(cyclopropylmethyl)phosphite provided the diagnostic 3-chloro-1-butene product indicative of radical intermediates, enabling definitive mechanistic assignment [1].

Calibrated Radical Clock for Kinetic Competition Experiments

With its cyclopropylmethyl radical ring-opening rate constant of 8.6 × 10⁷ s⁻¹ at 298 K, the compound serves as a built-in kinetic standard. Researchers can use it to time-compete unknown radical processes, leveraging the rate difference of >860-fold compared to common alkyl radicals for precise kinetic mapping [2].

Synthesis of Cyclopropylmethyl-Derived Organophosphorus Building Blocks

The tri(cyclopropylmethyl)phosphite core can be employed to transfer cyclopropylmethyl groups in the synthesis of phosphonates, phosphates, or phosphoramidites, where the strained ring may later be exploited for further ring-opening functionalization. This offers a synthetic route to complex organophosphorus architectures not easily accessible from simple alkyl phosphites [1].

Quote Request

Request a Quote for Cyclopropylmethanol;phosphorous acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.